2,2',3,3',4,5',6,6'-Octabromobiphenyl

Vue d'ensemble

Description

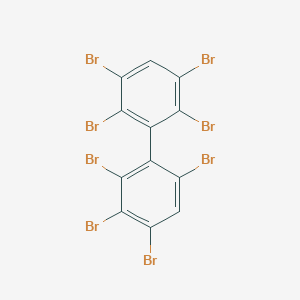

2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl: is a polybrominated biphenyl, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants in various consumer products, including electronics, textiles, and plastic foams. Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls is restricted or banned in many regions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl typically involves the bromination of biphenyl. This process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure the selective addition of bromine atoms to the biphenyl structure. The reaction is usually conducted in an organic solvent, such as carbon tetrachloride or chloroform, at elevated temperatures to facilitate the bromination process .

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The brominated biphenyl is then purified through various techniques, such as recrystallization or chromatography, to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated biphenyls.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Various brominated phenols and quinones.

Reduction: Less brominated biphenyls.

Substitution: Biphenyl derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry: 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl is used as a standard in analytical chemistry for the study of polybrominated biphenyls and their environmental impact. It is also used in the synthesis of other brominated compounds for research purposes.

Biology and Medicine: The compound is studied for its toxicological effects, including endocrine disruption, reproductive and developmental toxicity, and carcinogenicity. Research focuses on understanding its impact on human health and the environment.

Mécanisme D'action

2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl acts as a ligand-activated transcriptional activator. It binds to the xenobiotic response element (XRE) promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene. This activation mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Comparaison Avec Des Composés Similaires

- 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl

- 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl

- 2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl

Uniqueness: 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other octabromobiphenyls, it may exhibit different toxicological profiles and environmental persistence .

Propriétés

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,3,5,6-tetrabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8/c13-3-1-6(16)11(19)12(20)7(3)8-9(17)4(14)2-5(15)10(8)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEDREXJLOGPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152373 | |

| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119264-60-7 | |

| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119264607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5',6,6'-OCTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5853DG0C6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.